(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one
Description
The compound "(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one" is a structurally intricate polycyclic molecule featuring a tetracyclic framework fused with a substituted aromatic ring. Its core structure comprises a tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-one system, modified with a 2-chlorophenylmethylidene group at position 13, a hydroxyl group at position 5, and methyl groups at positions 2 and 14. The stereochemistry (13E) indicates the trans configuration of the chlorophenyl substituent relative to the ketone at position 15.
Properties
IUPAC Name |
(16E)-16-[(2-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClO2/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17(24(26)29)13-16-5-3-4-6-23(16)27/h3-6,13,18-22,28H,7-12,14-15H2,1-2H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCYLBDLKHPVGI-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5Cl)C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5Cl)/C4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. One common synthetic route involves the following steps:
Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure. Reagents such as strong acids or bases may be used to facilitate the cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, using a chlorobenzene derivative and a suitable catalyst.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: Methyl groups are introduced through alkylation reactions, using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to a broader class of polycyclic ketones with fused aromatic or heterocyclic substituents. Key structural analogs and their distinguishing features include:
Physicochemical and Spectroscopic Properties
- Hydrogen Bonding : The hydroxyl group at position 5 in the target compound may facilitate intramolecular O–H···N or O–H···O interactions, akin to the hydrogen-bonded networks observed in ’s heterocyclic system .
- Thermal Stability: Methyl groups at positions 2 and 15 likely increase steric hindrance, contributing to thermal stability similar to the thiazolinone derivative (9e) in , which has a high melting point .
Research Findings and Implications
Crystallography and Stability
Compounds with fused polycyclic systems, such as those in and , exhibit stable crystal packing via C–H···π and van der Waals interactions. The target compound’s chlorophenyl group may further stabilize its solid-state structure through halogen-based interactions .
Spectroscopic Characterization
While NMR/IR data for the target compound is absent, analogs like 9e () provide benchmarks:
- ¹H NMR : Methyl groups (δ 2.6–3.3 ppm) and aromatic protons (δ 6.9–7.4 ppm) are expected.
- IR : A strong C=O stretch (~1700 cm⁻¹) from the ketone and O–H stretch (~3400 cm⁻¹) from the hydroxyl group are probable .
Biological Activity
(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a tetracyclic structure characterized by multiple functional groups that contribute to its biological properties. The presence of the chlorophenyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Effects : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting its use as a potential antimicrobial agent.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer progression and inflammation.
- Modulation of Gene Expression : It could influence the expression of genes associated with apoptosis and cell cycle regulation.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may play a role in its cytotoxic effects on cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | |
| Anti-inflammatory | Reduced inflammation markers | |
| Antimicrobial | Activity against specific bacteria |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in cancer pathways |
| Gene Expression Modulation | Alters expression levels of apoptosis-related genes |
| Oxidative Stress Induction | Increases ROS levels leading to cell death |
Case Studies
-
Antitumor Efficacy Study :
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction through caspase activation. -
Anti-inflammatory Research :
In a model of acute inflammation, administration of the compound reduced pro-inflammatory cytokine levels by up to 50%, highlighting its potential for treating inflammatory disorders. -
Antimicrobial Investigation :
The compound exhibited notable antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL, suggesting its utility in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
